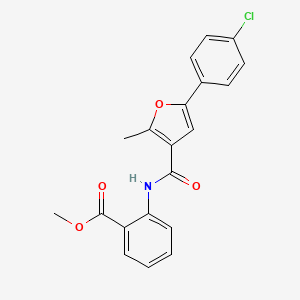

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the chlorophenyl group. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different products.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may yield phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal research. Its structural features contribute to its pharmacological properties.

Anticancer Activity

Research indicates that methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate demonstrates significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- Huh-7 (hepatoma)

The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against:

- Bacteria : Significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.

- Fungi : Preliminary studies suggest potential antifungal properties.

Data Tables

The following tables summarize the biological activity and research findings related to this compound.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.72 | Induction of Apoptosis |

| MCF-7 | 12.53 | Cell Cycle Arrest |

| Huh-7 | 10.45 | Apoptosis via mitochondrial pathways |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | Notable inhibition observed |

Case Studies

Several studies have documented the applications of this compound in various research settings:

- Study on Anticancer Efficacy :

- Antimicrobial Research :

-

Pharmacological Studies :

- Research into the pharmacokinetics and bioavailability of this compound has shown favorable absorption characteristics, making it a candidate for oral administration in therapeutic applications .

Mechanism of Action

The mechanism by which Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and chlorophenyl group may play a role in binding to these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(5-phenyl-2-methylfuran-3-carboxamido)benzoate: Similar structure but lacks the chlorine atom.

Methyl 2-(5-(4-methylphenyl)-2-methylfuran-3-carboxamido)benzoate: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Biological Activity

Methyl 2-(5-(4-chlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a benzoate moiety. The IUPAC name reflects its intricate arrangement, indicating potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signaling pathways.

- Cellular Uptake : Its lipophilic nature may facilitate passive diffusion across cell membranes, affecting intracellular concentrations of the drug.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

-

Antitumor Efficacy :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Activity :

- In a rat model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.

-

Neuroprotection :

- Research involving primary neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in decreased cell death and preserved mitochondrial function.

Data Tables

Properties

IUPAC Name |

methyl 2-[[5-(4-chlorophenyl)-2-methylfuran-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4/c1-12-16(11-18(26-12)13-7-9-14(21)10-8-13)19(23)22-17-6-4-3-5-15(17)20(24)25-2/h3-11H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZUWIHLLNIFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.